2-Ethylphenylmagnesium bromide
Overview
Description
2-Ethylphenylmagnesium bromide is a valuable organometallic reagent that has gained significant attention over the years in the field of organic synthesis. It is often used as a synthetic equivalent for the phenyl “Ph −” synthon .
Synthesis Analysis
2-Ethylphenylmagnesium bromide can be synthesized from 2-Bromoethylbenzene and Magnesium . The reaction of 2-(trifluoromethyl)aniline with 2,6-dimethylphenylmagnesium bromide yields 1-methyl-9-(2,6-dimethylphenyl)acridine by the formal reaction of one equivalent of the aniline and two equivalents of the Grignard reagent .Molecular Structure Analysis
The molecular formula of 2-Ethylphenylmagnesium bromide is C8H9BrMg . The molecular weight is 209.36600 . The exact mass is 207.97400 .Chemical Reactions Analysis
Phenylmagnesium bromide is a strong nucleophile as well as a strong base. It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes .Scientific Research Applications
Organophosphorus Compounds Synthesis
2-Ethylphenylmagnesium bromide is utilized in synthesizing various organophosphorus compounds. For instance, ethyl 4-bromobutylphosphonochloridate reacts with phenylmagnesium bromide, a compound closely related to 2-ethylphenylmagnesium bromide, to produce bromobutyl(phenyl)phosphinic acid. This reaction demonstrates its potential in generating complex organophosphorus structures through multiple steps involving acid-catalyzed hydrolysis and cyclodehydrobromination (Hewitt & Newland, 1977).
Grignard Reactions with Pyrazoles
In the realm of heterocyclic chemistry, 2-ethylphenylmagnesium bromide plays a role in Grignard reactions with pyrazoles. It reacts specifically with 1-phenyl-pyrazole, leading to the formation of various pyrazole derivatives. This highlights its versatility in synthesizing compounds with potential pharmacological applications (Marxer & Siegrist, 1974).
Synthesis of Acridines
2-Ethylphenylmagnesium bromide is instrumental in the synthesis of acridines, a class of compounds with significant pharmaceutical importance. An example is the synthesis of 9-(2-ethylphenyl)acridine, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Zhang et al., 2013).
Structural Studies in Solution
The structural characteristics of organomagnesium bromides, including 2-ethylphenylmagnesium bromide, have been extensively studied in solution. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in various chemical reactions (Wellmar et al., 1991).
Organometallic Chemistry and Catalysis
2-Ethylphenylmagnesium bromide plays a significant role in organometallic chemistry and catalysis. Its reactivity and ability to form complexes with various metals and organic compounds make it an essential reagent in this field. This is exemplified in the synthesis of benzylic Grignard reagents and their application in pharmaceutical synthesis, like the synthesis of ibuprofen (Greenhalgh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
magnesium;ethylbenzene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDNMXPEPMLBA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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